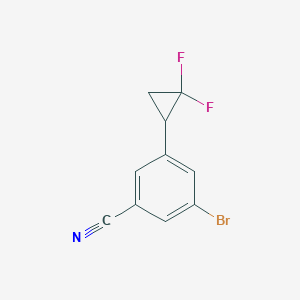

3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile

Description

3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a bromine atom at the 3-position and a 2,2-difluorocyclopropyl group at the 5-position. This structure combines electron-withdrawing groups (bromine, nitrile) with a strained cyclopropane ring, which may enhance reactivity and metabolic stability.

Properties

IUPAC Name |

3-bromo-5-(2,2-difluorocyclopropyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c11-8-2-6(5-14)1-7(3-8)9-4-10(9,12)13/h1-3,9H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQRALSJPQBJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=CC(=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-nitrobenzonitrile and 2,2-difluorocyclopropane.

Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction.

Reaction Steps: The reaction proceeds through the nucleophilic substitution of the nitro group with the difluorocyclopropyl group, followed by reduction of the nitro group to an amine, and subsequent bromination to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrile group.

Cycloaddition Reactions: The difluorocyclopropyl group can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR). Reaction conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Cycloaddition Reactions: Catalysts such as transition metal complexes (e.g., palladium or rhodium) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzonitriles, while cycloaddition reactions can produce complex polycyclic structures.

Scientific Research Applications

3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity for these targets, while the bromine and nitrile groups can modulate its reactivity and stability. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile and its analogs:

Key Observations:

- Cyclopropane vs. Linear Chains : The strained 2,2-difluorocyclopropyl group in the target compound may confer higher metabolic stability compared to linear substituents like the ketone in 3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile .

- Functional Group Diversity : The hydroxyl and acetyl groups in 3-Acetyl-5-bromo-2-hydroxybenzonitrile introduce hydrogen-bonding capacity, contrasting with the lipophilic trifluoromethoxy group in other analogs .

Biological Activity

3-Bromo-5-(2,2-difluorocyclopropyl)benzonitrile is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7BrF2N

- Molecular Weight : 244.07 g/mol

Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interactions with various biological targets:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

- Antioxidant Properties : Studies have shown that this compound possesses antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- DNA Interaction : The compound has been reported to intercalate with DNA, which may lead to the modulation of gene expression and potential cytotoxic effects on rapidly dividing cells .

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed potent activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity Assessment

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The results indicated that this compound exhibited a significant reduction in DPPH absorbance at concentrations above 50 µM:

| Concentration (µM) | % Inhibition |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 85 |

This suggests that the compound has a dose-dependent effect on scavenging free radicals.

Pharmacological Applications

Given its biological activities, this compound shows promise in several therapeutic areas:

- Infectious Diseases : Its antimicrobial properties make it a candidate for treating bacterial infections resistant to conventional antibiotics.

- Oxidative Stress-related Disorders : The antioxidant effects may provide benefits in conditions characterized by oxidative stress, such as neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.